5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile
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Overview
Description
5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile is a complex organic compound with a unique structure that includes a hydrazinylidene group, an imino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 4-formylphenylhydrazine with a suitable thiophene derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, is also essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the hydrazinylidene and imino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing compounds, while reduction can produce amine derivatives .
Scientific Research Applications
5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Hydrazones: Compounds with similar hydrazinylidene groups.
Thiophene Derivatives: Compounds containing the thiophene ring.
Imino Compounds: Compounds with imino groups.
Uniqueness
5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
93420-92-9 |
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Molecular Formula |
C12H8N4OS |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
2-amino-5-[(4-formylphenyl)diazenyl]thiophene-3-carbonitrile |
InChI |
InChI=1S/C12H8N4OS/c13-6-9-5-11(18-12(9)14)16-15-10-3-1-8(7-17)2-4-10/h1-5,7H,14H2 |
InChI Key |
YKZOPCLUEXVMQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)N=NC2=CC(=C(S2)N)C#N |
Origin of Product |
United States |
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